Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Description
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a complex organic compound featuring a pyrimidine ring substituted with an amino group and a trifluoromethyl group, an oxazole ring, and a dichlorophenyl group
Properties
IUPAC Name |
methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4O3/c1-27-14(26)10-11(9-7(17)3-2-4-8(9)18)25-28-12(10)6-5-23-15(22)24-13(6)16(19,20)21/h2-5H,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMPKBRPZUIPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3=CN=C(N=C3C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The oxazole ring is then constructed via cyclization reactions involving appropriate precursors. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the oxazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: The trifluoromethyl and dichlorophenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium azide (NaN₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The trifluoromethyl group is particularly valuable for increasing the metabolic stability of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could be a candidate for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the trifluoromethyl group can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The oxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate: Similar structure but lacks the dichlorophenyl group.
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-difluorophenyl)-1,2-oxazole-4-carboxylate: Similar structure with fluorine atoms instead of chlorine.
Uniqueness
The presence of the dichlorophenyl group in Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
Biological Activity
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
- Molecular Formula : C16H12Cl2F3N4O3
- Molar Mass : 433.17 g/mol
- CAS Number : 338966-75-9
The compound's mechanism of action primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. Research indicates that it may interact with various molecular targets, leading to apoptosis in cancer cells. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Properties
-
Cytotoxicity : Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : IC50 values were reported in the micromolar range, indicating effective inhibition of cell growth.
- A549 (Lung Cancer) : Similar cytotoxic effects were observed, suggesting broad-spectrum anticancer activity.
- Induction of Apoptosis : Flow cytometry assays have shown that this compound induces apoptosis in treated cancer cells. The activation of caspase pathways was noted, which is a hallmark of programmed cell death.
Comparative Studies
In a comparative study with established chemotherapeutics such as doxorubicin, the compound demonstrated superior or comparable efficacy against certain cancer cell lines. The following table summarizes the IC50 values from various studies:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | |
| Doxorubicin | MCF-7 | 10.38 | |
| This compound | A549 | 1.20 | |
| Doxorubicin | A549 | 5.00 |
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory and antimicrobial activities. However, further research is required to elucidate these effects and their underlying mechanisms.
Case Study 1: In Vivo Efficacy
In a recent study involving xenograft models of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of this compound when combined with other chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy, suggesting a promising avenue for overcoming drug resistance in cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can its purity be validated?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling. A pyrimidine ring (bearing trifluoromethyl and amino groups) could be coupled to an oxazole-carboxylate scaffold via nucleophilic substitution or transition-metal catalysis. Post-synthesis, purity should be validated using HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight. Structural confirmation requires - and -NMR spectroscopy, with X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. What are the primary biological targets or assays for this compound based on structural analogs?
- Methodological Answer : Pyrimidinone and oxazole derivatives are often screened for antimicrobial, anticancer, or enzyme-inhibitory activity. For example, pyrimidinones exhibit anti-tuberculosis activity (MIC assays against M. tuberculosis H37Rv) , while dichlorophenyl moieties in oxazoles may target inflammatory pathways (e.g., COX-2 inhibition assays). Prioritize in vitro assays (e.g., kinase inhibition profiling, bacterial growth inhibition) before advancing to in vivo models .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer : Given the presence of trifluoromethyl and dichlorophenyl groups, which may pose toxicity risks, follow strict safety protocols:
- Use fume hoods and PPE (gloves, lab coats) during synthesis/handling.
- Store in airtight containers at –20°C to prevent degradation.
- Dispose of waste via approved chemical disposal services to avoid environmental contamination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
- Core Modifications : Systematically alter the pyrimidine (e.g., replace trifluoromethyl with cyano) or oxazole (e.g., substitute methyl ester with amide) to assess impact on bioactivity.
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify key interactions with target proteins (e.g., bacterial dihydrofolate reductase).
- Data Validation : Compare IC values across analogs using dose-response curves and statistical analysis (e.g., ANOVA) to identify significant trends .
Q. What strategies resolve contradictions in pharmacological data (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Bioavailability Testing : Measure solubility (shake-flask method) and metabolic stability (hepatic microsome assays) to identify pharmacokinetic bottlenecks.
- Formulation Adjustments : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability.
- Orthogonal Assays : Confirm target engagement via Western blotting (e.g., downstream protein phosphorylation) to rule off-target effects .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 1–13) for 24–72 hours. Monitor degradation via HPLC and identify byproducts using HR-MS.
- Long-Term Stability : Store aliquots at 4°C, –20°C, and room temperature; analyze monthly for 12 months to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
